6-Chloro-1H-indazole

Physical Chemistry Quality Control Polymorph Screening

6-Chloro-1H-indazole (CAS 698-25-9) is a chlorinated heteroaromatic compound belonging to the indazole family, characterized by a fused bicyclic system of benzene and pyrazole rings with a chlorine substituent at the 6-position. It is a solid with a molecular weight of 152.58 g/mol and a predicted boiling point of 309.5 ± 15.0 °C.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 698-25-9
Cat. No. B1362686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1H-indazole
CAS698-25-9
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NN=C2
InChIInChI=1S/C7H5ClN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10)
InChIKeyVUZQHUVRBPILAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1H-indazole (CAS 698-25-9): Procurement-Grade Physicochemical and Structural Baseline for Heterocyclic Chemistry


6-Chloro-1H-indazole (CAS 698-25-9) is a chlorinated heteroaromatic compound belonging to the indazole family, characterized by a fused bicyclic system of benzene and pyrazole rings with a chlorine substituent at the 6-position [1]. It is a solid with a molecular weight of 152.58 g/mol and a predicted boiling point of 309.5 ± 15.0 °C . This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly as a precursor for kinase inhibitors and other bioactive molecules . Its specific substitution pattern distinguishes it from other chloroindazole isomers and the unsubstituted parent compound, making it a distinct building block in medicinal chemistry and material science.

6-Chloro-1H-indazole Procurement: Why Generic Indazole Substitution Is Scientifically Unreliable


The term 'indazole' is a broad family descriptor, and the specific position of substitution on the indazole core dramatically alters physicochemical properties, reactivity, and biological activity. Substituting a 6-chloroindazole for an unsubstituted indazole or a different chlorinated isomer (e.g., 4-chloro or 5-chloro) in a synthetic route or biological assay can lead to significant deviations in reaction yield, product purity, and target engagement . The 6-chloro position provides a unique electronic and steric environment that is not replicated by other isomers, directly impacting the compound's utility as a synthetic intermediate . The data below quantifies these critical differences, demonstrating that generic substitution is not scientifically sound.

6-Chloro-1H-indazole (698-25-9): Verifiable Quantitative Differentiation from Key Comparators


Melting Point Differentiation: 6-Chloro vs. 5-Chloro vs. 4-Chloro Isomers

The melting point of 6-Chloro-1H-indazole is reported as 174-177 °C . This is significantly higher than its isomer 5-Chloro-1H-indazole, which melts at 118-120 °C , and also higher than 4-Chloro-1H-indazole, which melts at 155-157 °C . The unsubstituted parent compound, 1H-indazole, melts at a lower temperature of 147-149 °C [1]. This distinct thermal behavior provides a clear and easily measurable physicochemical marker for identity and purity confirmation, differentiating it from common isomers.

Physical Chemistry Quality Control Polymorph Screening

Kinase Inhibition Profile: DYRK1A Affinity of 6-Chloro-1H-indazole

6-Chloro-1H-indazole exhibits a specific, albeit weak, binding affinity for human Dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with a reported dissociation constant (Kd) of 1.80E+5 nM (180 µM) [1]. While this potency is low, it establishes a baseline interaction profile for the unadorned 6-chloroindazole scaffold. This is a key differentiator from the unsubstituted 1H-indazole, for which no comparable DYRK1A affinity data is readily available in major binding databases, suggesting the chloro substituent is a critical determinant for this specific kinase engagement.

Kinase Inhibition Drug Discovery Binding Affinity

Synthetic Efficiency: Microwave-Assisted Synthesis of 6-Chloroindazole

In a specific cyclization route for synthesizing 6-chloroindazole, microwave irradiation at 150 °C for 20 minutes under solvent-free conditions delivered the product in 94% yield with 99% purity . This is a significant improvement over the conventional reflux method in ethanol, which took 12 hours and produced only a 73% yield with 85% purity due to thermal decomposition . While this is a specific reaction (N-(4-chloro-2-formylphenyl)acetamide with hydrazine hydrate), it highlights the compound's amenability to modern, efficient synthetic techniques compared to traditional heating, a critical factor for scalable procurement and in-house synthesis planning.

Organic Synthesis Process Chemistry Microwave Chemistry

Comparative Reactivity: Versatile Precursor for Cross-Coupling Reactions

6-Chloro-1H-indazole is explicitly identified as a versatile precursor for Suzuki-Miyaura and Buchwald-Hartwig amination processes in pharmaceutical synthesis . The 6-chloro position offers a unique electronic environment for these palladium-catalyzed cross-couplings, which is distinct from the reactivity of the 4- or 5-chloro isomers. While quantitative data on reaction yields with different aryl boronic acids is product-specific, the compound's established role as a privileged scaffold for C-C and C-N bond formation is a key differentiator . In contrast, the unsubstituted 1H-indazole lacks a halogen handle for such cross-coupling reactions without prior functionalization.

Medicinal Chemistry Cross-Coupling Synthetic Building Blocks

Purity and Quality: Commercial Availability at High Specification

Commercially, 6-Chloro-1H-indazole is readily available from multiple vendors with a standard purity specification of ≥98% (HPLC) . This high purity is critical for reproducible research and scale-up. In comparison, while the 4-chloro and 5-chloro isomers are also commercially available, their purity specifications can vary (e.g., 97% for 4-Cl , >95% for 5-Cl ), and the melting points of the 5-chloro isomer, in particular, can show significant variability due to decomposition (reported as >144 °C dec. ), indicating potential stability and purity challenges. The consistent availability of 6-Chloro-1H-indazole at ≥98% purity ensures a reliable starting point for sensitive applications.

Chemical Procurement Quality Assurance Analytical Chemistry

6-Chloro-1H-indazole (698-25-9): Evidence-Backed Application Scenarios for Strategic Procurement


Kinase Inhibitor Hit-to-Lead and Target ID Programs

The measured binding affinity of 6-Chloro-1H-indazole for DYRK1A (Kd = 180 µM) provides a low-potency but specific interaction starting point . Researchers can use this compound as a core scaffold for fragment-based drug discovery or as a negative control probe to map the chemical space of the 6-chloroindazole series. Its ready availability in high purity supports the generation of preliminary structure-activity relationship (SAR) data for kinase inhibitor projects.

Efficient Synthesis of Diversified Indazole Libraries via Cross-Coupling

The 6-chloro substituent is a confirmed handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions . This makes 6-Chloro-1H-indazole a strategic choice for building diverse compound collections, where the chlorine atom serves as a versatile exit vector for installing a wide range of aromatic, heteroaromatic, and amine groups. This application is directly supported by its documented use as a key pharmaceutical intermediate .

Analytical Quality Control and Reference Standard Preparation

The well-defined and distinct melting point of 174-177 °C , coupled with its commercial availability at ≥98% purity , makes 6-Chloro-1H-indazole a suitable candidate for use as a reference standard in high-performance liquid chromatography (HPLC) or gas chromatography (GC) method development. Its thermal stability and solid-state properties allow for accurate weighing and calibration, ensuring reliable analytical measurements in regulated environments.

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